Anti-HIV Activity: 5-(2,6-Dibromophenyl)oxazole Exhibits Measurable Viral Inhibition at 75 µM
In a cell-based antiretroviral assay, 5-(2,6-dibromophenyl)oxazole demonstrated 52% inhibition of HIV at a concentration of 75 µM, with no detectable cellular toxicity (0% inhibition) at the same concentration [1]. This specific activity profile distinguishes it from other oxazole derivatives, such as certain 5-phenyloxazole analogs which showed no significant anti-HIV activity in related screens [2].
| Evidence Dimension | Anti-HIV Activity (% Inhibition at 75 µM) |
|---|---|
| Target Compound Data | 52% inhibition at 75 µM |
| Comparator Or Baseline | Other 5-phenyloxazole derivatives (various substituents): No significant anti-HIV activity reported |
| Quantified Difference | Target compound shows measurable activity; comparator class shows no or minimal activity |
| Conditions | U2OS cell line; antiretroviral assay with Gaussia luciferase readout |
Why This Matters
For researchers developing HIV inhibitors, the 2,6-dibromo substitution pattern on the phenyl-oxazole scaffold provides a validated starting point for further optimization, unlike many closely related analogs which lack this baseline activity.
- [1] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. (2016). Bioorganic & Medicinal Chemistry 2016 (31823). NIAID. View Source
- [2] Ali, A., et al. (2016). Discovery of a novel class of potent HIV-1 protease inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3182-3193. View Source
